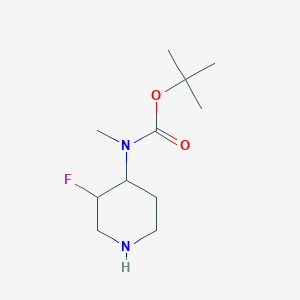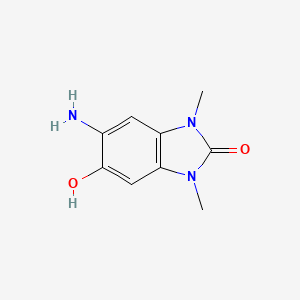![molecular formula C8H5BrN2O2 B1375680 5-Bromo-1-méthyl-1H-pyrrolo[2,3-b]pyridin-2,3-dione CAS No. 1173721-45-3](/img/structure/B1375680.png)
5-Bromo-1-méthyl-1H-pyrrolo[2,3-b]pyridin-2,3-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé a été évalué pour ses effets sur les capacités de migration et d'invasion des cellules cancéreuses, en particulier les cellules 4T1, dans une étude qui utilisait un essai de chambre transwell .
Chimie synthétique
Le composé a été utilisé dans des approches synthétiques pour la production de dérivés de pyrrolopyrazine par des procédés tels que le couplage de Sonogashira et la cyclisation 5-exo-dig .
Chimie supramoléculaire
Sous forme cristalline, ce composé forme des dimères d'inversion liés par des liaisons hydrogène N-H⋯N, qui sont ensuite connectés en un réseau supramoléculaire 2D par des contacts non covalents .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound interacts with FGFRs, inhibiting their activity and thus disrupting these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate a variety of cellular processes, including cell proliferation, differentiation, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Analyse Biochimique
Biochemical Properties
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can bind to specific receptors, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting certain kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in cell signaling pathways. This can result in altered gene expression, affecting the production of proteins that are crucial for cell function and survival. Furthermore, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, affecting the production of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and receptor function without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cell death. Threshold effects have been observed, where a specific dosage level is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .
Propriétés
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-11-7-5(6(12)8(11)13)2-4(9)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKBOXVCYDTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743402 | |
| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173721-45-3 | |
| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




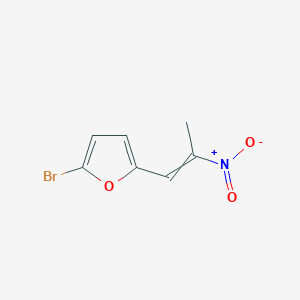
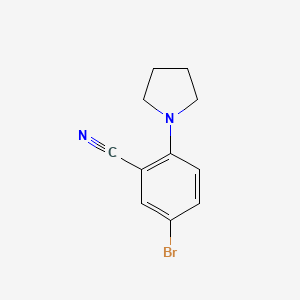

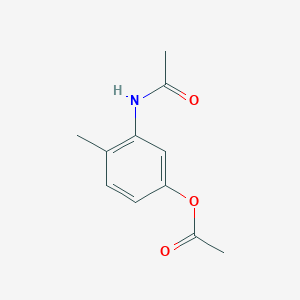



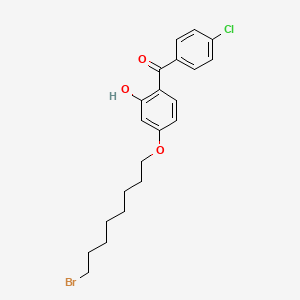
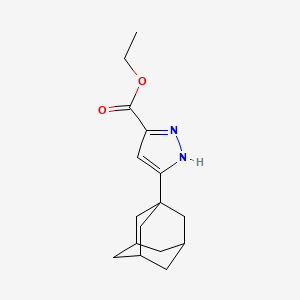
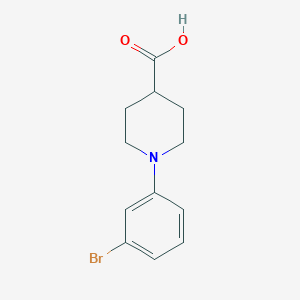
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
